Cas no 99867-10-4 (2-Bromomethyl-3-chloro-naphthalene)

2-Bromomethyl-3-chloro-naphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-bromomethyl-3-chloro-naphthalene
- 2-(Bromomethyl)-3-chloronaphthalene
- 2-Bromomethyl-3-chloro-naphthalene
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- Inchi: 1S/C11H8BrCl/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2
- InChI Key: WIKZQGQLRKETMT-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC2C=CC=CC=2C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 4.4
- Topological Polar Surface Area: 0
2-Bromomethyl-3-chloro-naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219000379-1g |
2-(Bromomethyl)-3-chloronaphthalene |
99867-10-4 | 98% | 1g |
$1735.55 | 2023-08-31 | |
Enamine | EN300-3098603-10.0g |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 10g |
$3746.0 | 2023-06-03 | |
Enamine | EN300-3098603-0.05g |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 0.05g |
$202.0 | 2023-06-03 | |
Enamine | EN300-3098603-5.0g |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 5g |
$2525.0 | 2023-06-03 | |
Aaron | AR027TWY-500mg |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 500mg |
$959.00 | 2025-02-15 | |
1PlusChem | 1P027TOM-500mg |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 500mg |
$902.00 | 2024-04-19 | |
Enamine | EN300-3098603-0.5g |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 0.5g |
$679.0 | 2023-06-03 | |
Enamine | EN300-3098603-2.5g |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 2.5g |
$1707.0 | 2023-06-03 | |
1PlusChem | 1P027TOM-50mg |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 50mg |
$303.00 | 2024-04-19 | |
1PlusChem | 1P027TOM-10g |
2-(bromomethyl)-3-chloronaphthalene |
99867-10-4 | 95% | 10g |
$4692.00 | 2024-04-19 |
2-Bromomethyl-3-chloro-naphthalene Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on 2-Bromomethyl-3-chloro-naphthalene
2-Bromomethyl-3-chloro-naphthalene (CAS No. 99867-10-4): A Comprehensive Overview
The compound 2-Bromomethyl-3-chloro-naphthalene, identified by the CAS registry number CAS No. 99867-10-4, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its naphthalene backbone, which is a fused bicyclic aromatic system, with substituents at the 2 and 3 positions. The bromomethyl group (-CH₂Br) at position 2 and the chlorine atom (Cl) at position 3 introduce unique electronic and steric properties, making this compound a valuable building block in various chemical reactions.
Recent studies have highlighted the importance of 2-Bromomethyl-3-chloro-naphthalene in the development of advanced materials, particularly in the field of organic electronics. Researchers have explored its potential as a precursor for synthesizing naphthacenes and other polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic semiconductors and light-emitting diodes (OLEDs). The bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can tailor the electronic properties of the resulting materials.
In terms of synthesis, CAS No. 99867-10-4 can be prepared via various routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. A recent study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing this compound using a palladium-catalyzed coupling reaction. This approach not only enhances the yield but also improves the purity of the product, making it more suitable for high-performance applications.
The structural versatility of 2-Bromomethyl-3-chloro-naphthalene has also made it a valuable substrate in medicinal chemistry. Its ability to undergo multiple substitution reactions allows for the creation of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. A research team from the University of California reported that certain derivatives exhibit selective cytotoxicity against cancer cells, suggesting their potential as leads for drug development.
In addition to its synthetic applications, CAS No. 99867-10-4 has been studied for its environmental fate and toxicity. A recent environmental toxicology study assessed its degradation pathways under various conditions and found that it undergoes rapid photodegradation in aqueous environments. This information is crucial for understanding its potential impact on ecosystems and guiding its safe handling in industrial settings.
The demand for 2-Bromomethyl-3-chloro-naphthalene continues to grow as researchers uncover new applications across diverse fields. Its role as a key intermediate in organic synthesis, combined with its unique chemical properties, positions it as an essential compound in modern chemistry. As advancements in synthetic methods and materials science continue to evolve, the significance of this compound is expected to expand further.
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